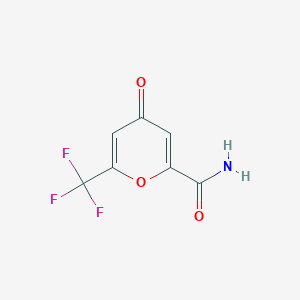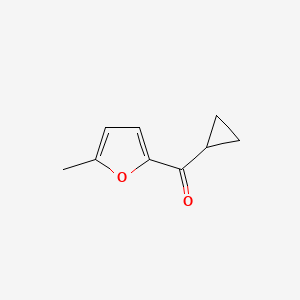![molecular formula C11H6BrN3O B13009380 5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is a chemical compound with a unique structure that includes a bromine atom, a carbonitrile group, and a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile.
6,6’-Dibromoisoindigo: 6-Bromo-3-(6-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one.
Uniqueness
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H6BrN3O |
|---|---|
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
5-bromo-6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-9-4-8(5-13)10(15-11(9)16)7-2-1-3-14-6-7/h1-4,6H,(H,15,16) |
InChI-Schlüssel |
GYNOHCGGVCWYPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=C(C(=O)N2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)



![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)




![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)

![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
